molecular formula C31H49N3O9S B565739 Leukotriene C4 methyl ester CAS No. 73958-10-8

Leukotriene C4 methyl ester

Cat. No.: B565739
CAS No.: 73958-10-8
M. Wt: 639.8 g/mol
InChI Key: NEICPYXCIYSWOH-UYCXAPQFSA-N
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Mechanism of Action

Target of Action

Leukotriene C4 methyl ester primarily targets the Leukotriene C4 synthase (LTC4S) . LTC4S is an integral membrane protein that plays a crucial role in the inflammatory response, particularly in conditions such as asthma .

Mode of Action

This compound interacts with its target, LTC4S, by undergoing a conjugation reaction with the fatty acid LTA4 and GSH to form the pro-inflammatory Leukotriene C4 . This interaction results in the production of a potent smooth muscle contracting activity .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the arachidonic acid metabolic pathway . This pathway is initiated by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

It is known that this compound is a more lipid-soluble form of leukotriene c4 , which suggests that it may have good bioavailability due to its ability to cross lipid membranes.

Result of Action

The action of this compound results in a range of molecular and cellular effects. It induces bronchoconstriction and renal vasoconstriction . It also stimulates mucus secretion in the lung, and produces contractions of nonvascular and some vascular smooth muscle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, endoplasmic reticulum (ER) stress and major chemotherapeutic agents can induce Leukotriene C4 biosynthesis by transcriptionally upregulating and activating the enzyme microsomal glutathione-S-transferase 2 (MGST2) in cells of non-hematopoietic lineage . This suggests that the cellular environment and specific stress conditions can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Leukotriene C4 methyl ester is involved in various biochemical reactions. It is produced by the enzyme Leukotriene C4 synthase (LTC4S), which is an integral membrane protein that catalyzes the conjugation reaction between the fatty acid LTA4 and GSH . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme microsomal glutathione-S-transferase 2 (MGST2) during its biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces bronchoconstriction and renal vasoconstriction . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it triggers contractions in the smooth muscles lining the bronchioles .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway . This pathway involves the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes or cofactors during its metabolism, including the enzyme microsomal glutathione-S-transferase 2 (MGST2) .

Chemical Reactions Analysis

Types of Reactions

Leukotriene C4 methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various research applications.

Scientific Research Applications

Leukotriene C4 methyl ester has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Leukotriene C4 methyl ester is similar to other cysteinyl leukotrienes, such as Leukotriene D4 and Leukotriene E4. it is unique in its higher lipid solubility, which enhances its ability to penetrate cell membranes and exert its biological effects . Other similar compounds include:

This compound stands out due to its potent smooth muscle contracting activity and its significant role in the pathogenesis of asthma and allergic diseases .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEICPYXCIYSWOH-UYCXAPQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104248
Record name L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73958-10-8
Record name L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73958-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene C4 monomethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of studying leukotriene C4 methyl ester, and how does it relate to understanding parasitic infections?

A: this compound is a useful tool for studying the biosynthesis of Leukotriene C4 (LTC4), a potent inflammatory mediator. [] Research has shown that parasitic organisms like Dirofilaria immitis possess glutathione S-transferases capable of catalyzing the formation of LTC4 methyl ester from Leukotriene A4 methyl ester and glutathione. [] This finding suggests that parasites may utilize LTC4 synthesis for survival and propagation within the host, potentially contributing to inflammation and disease. Understanding this process could lead to novel therapeutic strategies targeting parasitic infections.

Q2: The research mentions using Leukotriene A4 methyl ester to study Leukotriene C4 synthesis. Why use the methyl ester derivative instead of the natural substrate?

A: Leukotriene A4 methyl ester is often used as a more stable and readily available alternative to Leukotriene A4 in biochemical assays. [] While the natural enantiomer (5S, 6S)-Leukotriene A4 is the preferred substrate for LTC4 synthesis, racemic Leukotriene A4 methyl ester allows researchers to study the enantioselectivity of various glutathione S-transferases. [] This information is crucial for understanding the specific enzymes involved in LTC4 production and their potential as drug targets.

Q3: The research highlights the role of glutathione S-transferases in LTC4 synthesis. Could you elaborate on the potential implications of this finding for developing new therapies?

A: The discovery that various glutathione S-transferases, including those found in mammalian skin, can catalyze the conjugation of Leukotriene A4 methyl ester to LTC4 methyl ester opens up exciting possibilities for therapeutic intervention. [] By targeting specific glutathione S-transferase isozymes involved in LTC4 overproduction, researchers could potentially develop novel anti-inflammatory drugs with fewer side effects. This targeted approach could be particularly beneficial in treating inflammatory skin diseases or other conditions where LTC4 plays a significant role.

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